L-PROLINE-N-FMOC (13C5,15N)

Quantitative proteomics LC-MS/MS internal standard Isotope dilution mass spectrometry

Unlabeled or partially labeled proline standards fail in quantitative proteomics due to endogenous signal overlap or chromatographic shift. L-PROLINE-N-FMOC (13C5,15N) resolves this with a definitive M+6 mass shift. - Enables unambiguous SIS peptide synthesis with >97% label incorporation for MRM/PRM assays. - Supports full backbone assignment in heteronuclear NMR via uniform 13C/15N labeling. - Solid, high-purity form (≥98%) ensures reliable automated Fmoc-SPPS performance.

Molecular Formula
Molecular Weight 343.33
Cat. No. B1579744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-PROLINE-N-FMOC (13C5,15N)
Molecular Weight343.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-PROLINE-N-FMOC (13C5,15N) Technical Specifications and Scientific Procurement Guide


L-PROLINE-N-FMOC (13C5,15N) (CAS: 1217452-48-6), systematically named N-(9-Fluorenylmethoxycarbonyl)-L-proline-13C5,15N, is a stable isotope-labeled protected amino acid derivative . This compound features uniform 13C labeling across all five carbon positions of the proline backbone (98 atom % 13C) and 15N labeling at the nitrogen position (98 atom % 15N), yielding a molecular weight of 343.33 g/mol . The Fmoc protecting group enables direct incorporation into solid-phase peptide synthesis workflows . Its primary applications span quantitative proteomics as an internal standard precursor, NMR structural biology for backbone-labeled peptide analysis, and metabolic flux studies requiring precise mass-shift tracking [1].

Why Unlabeled Fmoc-Pro-OH or Alternative Isotope Labels Cannot Substitute for L-PROLINE-N-FMOC (13C5,15N) in Quantitative MS Workflows


Generic substitution with unlabeled Fmoc-Pro-OH fails in any application requiring mass spectrometric quantification via internal standardization or metabolic tracing. Unlabeled Fmoc-Pro-OH produces a nominal M+0 mass shift and co-elutes identically with endogenous proline-containing peptides, preventing differentiation between sample-derived and spike-in signals [1]. Partial labeling strategies (e.g., Fmoc-Pro-OH-1-13C with M+1 shift or Fmoc-Pro-OH-15N with M+1 shift) provide narrower mass separation that may overlap with naturally occurring isotopic distributions, compromising quantification accuracy in complex matrices . Deuterium-labeled alternatives (e.g., Fmoc-Pro-OH-d3) exhibit chromatographic retention time shifts due to deuterium isotope effects, introducing quantification bias during LC-MS/MS analysis [2]. L-PROLINE-N-FMOC (13C5,15N) uniquely provides a clean M+6 mass shift with co-eluting behavior and full backbone labeling for unambiguous peak assignment .

Quantitative Differentiation Evidence for L-PROLINE-N-FMOC (13C5,15N) vs. Comparator Isotopologues and Unlabeled Analog


M+6 Mass Shift: Cleaner MS1 Quantification Signal Separation vs. M+0 Unlabeled and M+1 Partial-Label Comparators

L-PROLINE-N-FMOC (13C5,15N) produces an M+6 nominal mass shift (+6.026 Da) relative to unlabeled Fmoc-Pro-OH (M+0, molecular weight 337.37 g/mol) . This 6-Da separation exceeds the M+1 shift provided by Fmoc-Pro-OH-15N (M+1) and Fmoc-Pro-OH-1-13C (M+1), and matches the M+6 shift of Fmoc-Pro-OH-13C5 (without 15N) while adding nitrogen-labeling capability . The M+6 mass difference ensures that the labeled analyte's isotopic envelope does not overlap with the naturally occurring M+1/M+2 isotopic peaks of the unlabeled analyte, enabling unambiguous peak integration in complex biological matrices .

Quantitative proteomics LC-MS/MS internal standard Isotope dilution mass spectrometry

Thermal Stability: Higher Melting Point (117-118 °C) vs. Unlabeled Fmoc-Pro-OH (114-115 °C)

L-PROLINE-N-FMOC (13C5,15N) exhibits a melting point of 117-118 °C, as specified in vendor technical documentation . Unlabeled Fmoc-Pro-OH has a reported melting point of 114-115 °C in literature . This ~3 °C elevation in melting point reflects the increased molecular mass and altered vibrational modes from heavy isotope substitution . The solid physical form and defined melting range support predictable handling and storage characteristics.

Solid-phase peptide synthesis Chemical stability Storage and handling

Prevention of Metabolic Conversion Artifacts in SILAC: Heavy Proline Supplementation Strategy

In SILAC experiments employing heavy arginine labeling, mammalian cell lines with high arginine dehydrogenase activity convert heavy arginine (e.g., 13C6,15N4-arginine) into heavy proline, generating unintended proline-containing peptides that skew quantification [1]. Supplementation of SILAC media with unlabeled L-proline mitigates this conversion; however, for studies requiring proline-specific tracing or where proline-containing peptides are of direct analytical interest, L-PROLINE-N-FMOC (13C5,15N)-derived labeled proline enables precise tracking of proline metabolic fate [2]. The 98 atom % 13C and 98 atom % 15N enrichment levels ensure high incorporation fidelity in synthetic peptide standards used for absolute quantification via isotope dilution.

SILAC quantitative proteomics Metabolic labeling Arginine-to-proline conversion

Backbone 13C5 and 15N Labeling: Uniform NMR Signal Enhancement vs. Position-Specific or Unlabeled Analogs

L-PROLINE-N-FMOC (13C5,15N) incorporates 13C at all five carbon positions and 15N at the pyrrolidine nitrogen, providing uniform backbone labeling for NMR structural studies . This differs from position-specific labeled variants such as L-PROLINE-N-FMOC (1-13C) which only labels the C1 carboxyl carbon, or Fmoc-Pro-OH-15N which only labels nitrogen . Vendor documentation explicitly lists 'bio NMR: suitable' as a technique classification for this compound . Uniform labeling enables complete backbone resonance assignment in peptides containing proline, facilitates heteronuclear correlation experiments (13C-15N HSQC, HNCO, HNCACO), and permits measurement of proline ring pucker dynamics via 13C chemical shift analysis .

Biomolecular NMR Protein structure determination Peptide conformation analysis

Synthesized Peptide Purity >99% and Enrichment >97%: Patent-Documented Synthesis Outcomes Using Fmoc-15N-Labeled Amino Acid Building Blocks

Patent CN101475629B describes the synthesis of a 15N-labeled octapeptide mimetic growth factor using Fmoc-protected amino acids, wherein at least one amino acid is labeled with stable isotope 15N [1]. The method employs Fmoc solid-phase peptide synthesis (Fmoc-SPPS) with Wang resin as the solid support, HBTU/HOBt/DIEA as coupling reagents, and produces final peptide product with purity exceeding 99% and isotopic enrichment exceeding 97% [2]. While the patent does not specifically identify Fmoc-Pro-OH-13C5,15N as the building block, it establishes the viability of Fmoc-15N-labeled amino acid building blocks for generating high-purity, high-enrichment isotope-labeled peptides via standard Fmoc-SPPS protocols .

Peptide synthesis Fmoc-SPPS Stable isotope labeling

Co-Elution Behavior: 13C/15N Labeling Maintains Chromatographic Identity vs. Deuterium-Labeled Analogs

Stable isotope labeling with 13C and 15N produces isotopologues that co-elute with their unlabeled counterparts under reversed-phase LC conditions, a critical requirement for accurate internal standard-based quantification [1]. In contrast, deuterium-labeled compounds (e.g., Fmoc-Pro-OH-d3) exhibit altered chromatographic retention times due to the deuterium isotope effect — the replacement of hydrogen with deuterium changes hydrophobic interactions with the stationary phase [2]. L-PROLINE-N-FMOC (13C5,15N) avoids this deuterium-induced retention shift, enabling identical retention time between labeled internal standard and unlabeled analyte, which is essential for matrix-effect correction and precise peak area ratio calculation in isotope dilution mass spectrometry [3].

LC-MS/MS Chromatographic retention Isotope effect

Procurement-Relevant Application Scenarios for L-PROLINE-N-FMOC (13C5,15N)


Synthesis of Internal Standard Peptides for Absolute Quantification in Targeted Proteomics

Procure L-PROLINE-N-FMOC (13C5,15N) when synthesizing stable isotope-labeled (SIS) peptides containing proline residues for use as internal standards in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) assays. The M+6 mass shift ensures clear separation from endogenous analyte signals, while the 98 atom % isotopic enrichment guarantees that synthesized heavy peptides contain >97% label incorporation. This application directly leverages the M+6 mass shift advantage (Evidence Item 1) and the high enrichment documented in patent synthesis outcomes (Evidence Item 5).

NMR Backbone Resonance Assignment of Proline-Containing Bioactive Peptides

Procure L-PROLINE-N-FMOC (13C5,15N) for solid-phase synthesis of uniformly 13C/15N-labeled proline-containing peptides destined for heteronuclear NMR structural analysis. The uniform labeling of all five carbon atoms and the pyrrolidine nitrogen (Evidence Item 4) enables complete backbone assignment via 3D triple-resonance experiments and provides enhanced signal-to-noise for proline ring pucker conformational analysis. Vendor specification confirms suitability for biomolecular NMR applications.

SILAC Experiment Quality Control: Heavy Proline Standard Synthesis for Arginine Conversion Monitoring

Procure L-PROLINE-N-FMOC (13C5,15N) to synthesize heavy proline-containing peptide standards for monitoring and correcting arginine-to-proline metabolic conversion artifacts in SILAC quantitative proteomics workflows (Evidence Item 3). While the compound is not directly used for metabolic labeling (free L-proline-13C5,15N is used for that purpose), the Fmoc-protected derivative enables chemical synthesis of the exact heavy proline-containing peptides needed for isotope dilution-based absolute quantification of proline metabolites.

High-Purity Chemical Synthesis of Isotope-Labeled Peptide Therapeutics and Research Tools

Procure L-PROLINE-N-FMOC (13C5,15N) as a building block in Fmoc-SPPS workflows requiring incorporation of isotopically labeled proline with defined stereochemistry and high purity. The 98% chemical purity (assay by CP) and solid physical form (Evidence Item 2) support reliable automated peptide synthesis. Patent-documented methods demonstrate that Fmoc-protected 15N-labeled amino acids yield final peptides with >99% purity, surpassing typical purity levels achieved with unlabeled building blocks in some synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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